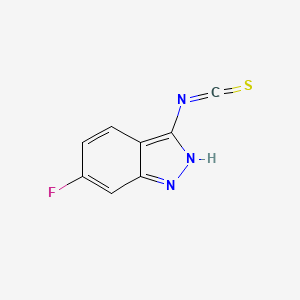

6-fluoro-3-isothiocyanato-1H-indazole

説明

6-Fluoro-3-isothiocyanato-1H-indazole is a halogenated indazole derivative characterized by a fluorine atom at the 6-position and an isothiocyanate (-N=C=S) group at the 3-position of the indazole scaffold. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The introduction of fluorine and isothiocyanate substituents imparts distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science.

The fluorine atom enhances metabolic stability and modulates lipophilicity, while the isothiocyanate group serves as a reactive handle for conjugation with amines or thiols in drug design (e.g., forming thiourea linkages).

特性

分子式 |

C8H4FN3S |

|---|---|

分子量 |

193.20 g/mol |

IUPAC名 |

6-fluoro-3-isothiocyanato-2H-indazole |

InChI |

InChI=1S/C8H4FN3S/c9-5-1-2-6-7(3-5)11-12-8(6)10-4-13/h1-3H,(H,11,12) |

InChIキー |

QZPQDBMKUYEGQK-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(NN=C2C=C1F)N=C=S |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Table 1: Comparison of 6-Fluoro-3-isothiocyanato-1H-indazole with 4-Fluoro-6-iodo-1H-indazole

| Property | 6-Fluoro-3-isothiocyanato-1H-indazole | 4-Fluoro-6-iodo-1H-indazole |

|---|---|---|

| Molecular Formula | C₇H₃FN₃S | C₇H₄FIN₂ |

| Molecular Weight (g/mol) | ~180.19 | 262.02 |

| CAS Number | Not listed in evidence | 887568-03-8 |

| Substituents | -F (C6), -N=C=S (C3) | -F (C4), -I (C6) |

| Key Functional Groups | Isothiocyanate | Iodo |

| Potential Applications | Drug conjugation, enzyme inhibition | Cross-coupling reactions, radiopharmaceuticals |

Key Differences and Implications:

Substituent Position and Reactivity: The fluorine atom in 6-fluoro-3-isothiocyanato-1H-indazole occupies the 6-position, whereas in 4-fluoro-6-iodo-1H-indazole, fluorine is at the 4-position. The isothiocyanate group (-N=C=S) in the former enables covalent conjugation with biomolecules, while the iodo (-I) substituent in the latter facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

Molecular Weight and Physicochemical Properties :

- The iodo substituent in 4-fluoro-6-iodo-1H-indazole significantly increases its molecular weight (262.02 g/mol) compared to the isothiocyanate derivative (~180.19 g/mol). This difference impacts solubility and bioavailability, with heavier halogens like iodine often reducing solubility in aqueous media .

Applications in Drug Discovery :

- 6-Fluoro-3-isothiocyanato-1H-indazole is tailored for targeted drug delivery via its reactive isothiocyanate group, whereas 4-fluoro-6-iodo-1H-indazole is more suited for synthesizing radiolabeled compounds (e.g., iodine-123/131 for imaging) or as a precursor in catalytic reactions .

Research Findings:

- Synthetic Utility : The iodo group in 4-fluoro-6-iodo-1H-indazole allows for efficient functionalization via metal-catalyzed reactions, as demonstrated in the synthesis of kinase inhibitors .

- Bioconjugation Potential: Isothiocyanate-containing indazoles, like 6-fluoro-3-isothiocyanato-1H-indazole, are widely used in antibody-drug conjugate (ADC) development due to their selective reactivity with lysine residues .

Limitations of Available Evidence:

The provided evidence lacks direct studies on 6-fluoro-3-isothiocyanato-1H-indazole, necessitating extrapolation from analogous compounds. Further experimental data on its crystallography (e.g., via SHELX refinement ) or biological activity would enhance this comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。